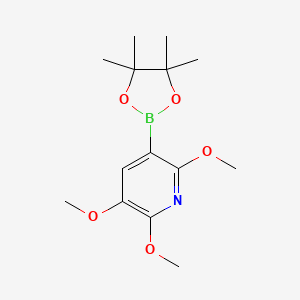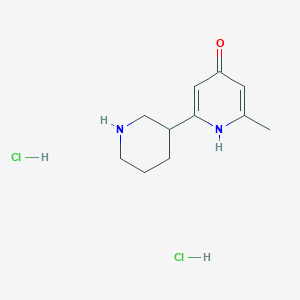
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Descripción general
Descripción
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene typically involves the introduction of difluoromethyl groups onto a benzene ring. One common method is the use of difluoromethylation reagents in the presence of a catalyst. For example, the reaction of 2-fluorobenzyl chloride with difluoromethyl phenyl sulfone in the presence of a base such as potassium tert-butoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and economic viability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter the difluoromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with chlorine can yield chlorinated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Aplicaciones Científicas De Investigación
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds for enhanced bioavailability and metabolic stability.
Mecanismo De Acción
The mechanism by which 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and specificity. This can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)-2,4-difluorobenzene
- 1-(Difluoromethyl)-2,4-difluorobenzene
- 1-(Fluoromethyl)-2,4-difluorobenzene
Uniqueness: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is unique due to the presence of multiple difluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability compared to similar compounds with fewer fluorine atoms .
Propiedades
IUPAC Name |
1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONITCXTDWAYCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196474 | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-23-0 | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


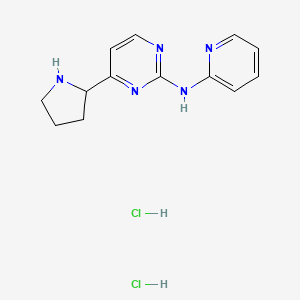
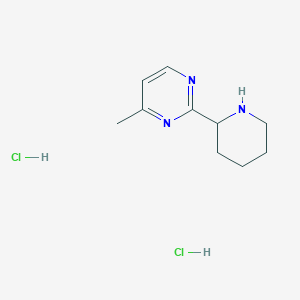


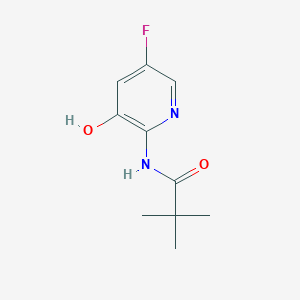
![4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402707.png)
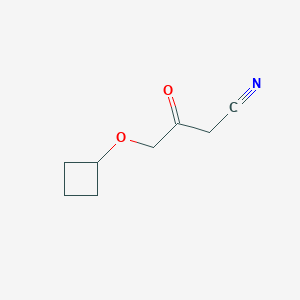
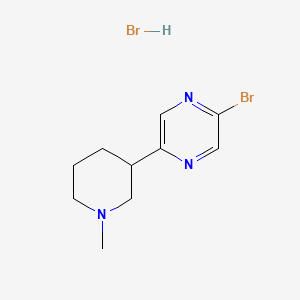
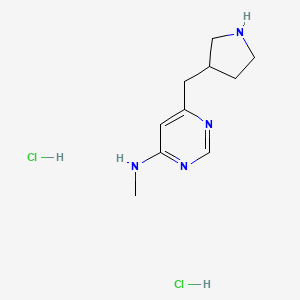
![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
![Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1402714.png)
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1402716.png)
